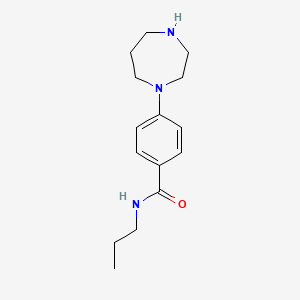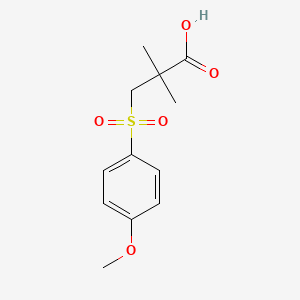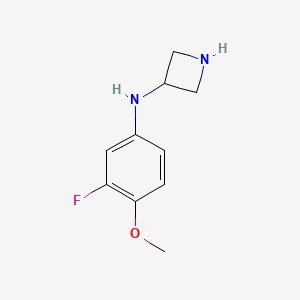
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- is an organic compound that belongs to the class of thioethers It features a propanol backbone with a diethylamino group and a thienylthio group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenethiol and 1-chloro-2-propanol.
Nucleophilic Substitution: The reaction between 2-thiophenethiol and 1-chloro-2-propanol under basic conditions (e.g., using sodium hydroxide) leads to the formation of 2-Propanol, 3-(2-thienylthio)-.
Amination: The intermediate product is then subjected to amination using diethylamine in the presence of a suitable catalyst (e.g., palladium on carbon) to yield the final compound, 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the thienylthio group may contribute to the compound’s overall reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(dimethylamino)-3-(2-thienylthio)-: Similar structure but with dimethylamino group instead of diethylamino group.
2-Propanol, 1-(diethylamino)-3-(2-furylthio)-: Similar structure but with furylthio group instead of thienylthio group.
2-Propanol, 1-(diethylamino)-3-(2-phenylthio)-: Similar structure but with phenylthio group instead of thienylthio group.
Uniqueness
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- is unique due to the presence of both diethylamino and thienylthio groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.
Properties
CAS No. |
55697-89-7 |
|---|---|
Molecular Formula |
C11H19NOS2 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
1-(diethylamino)-3-thiophen-2-ylsulfanylpropan-2-ol |
InChI |
InChI=1S/C11H19NOS2/c1-3-12(4-2)8-10(13)9-15-11-6-5-7-14-11/h5-7,10,13H,3-4,8-9H2,1-2H3 |
InChI Key |
QDWKEXRGGFNXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CSC1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


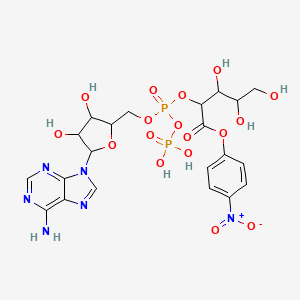


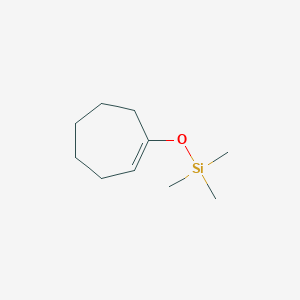

![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)
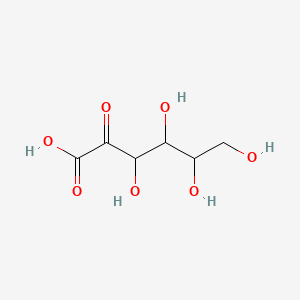

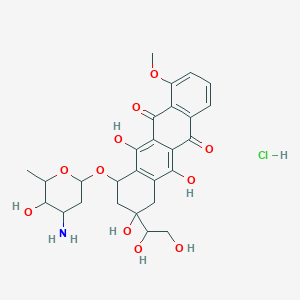
![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)
